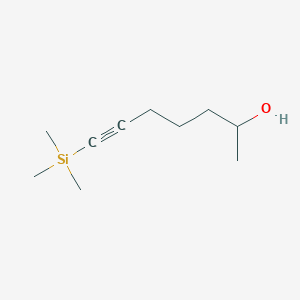

7-(Trimethylsilyl)hept-6-yn-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-trimethylsilylhept-6-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUNKAMJCLYLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Trimethylsilyl Hept 6 Yn 2 Ol and Its Derivatives

Strategic Approaches to Carbon Skeleton Construction

The formation of the seven-carbon chain of 7-(trimethylsilyl)hept-6-yn-2-ol can be achieved through various strategic bond disconnections, leading to either linear or convergent synthetic plans. These approaches rely on the precise and sequential formation of carbon-carbon bonds to assemble the final molecular architecture.

Convergent and Linear Synthesis Pathways for this compound

Convergent Synthesis: A convergent approach offers efficiency by preparing key fragments of the molecule separately before joining them in a final step. A plausible convergent synthesis of this compound involves the coupling of two main building blocks: a four-carbon aldehyde fragment and a three-carbon silylated alkyne fragment. This can be achieved via the alkynylation of an aldehyde.

For instance, the reaction of butanal with the lithium salt of trimethylsilylacetylene (B32187) would generate the target carbon skeleton. The lithium acetylide, formed by deprotonating trimethylsilylacetylene with a strong base like n-butyllithium (n-BuLi), acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of butanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol, 7-(trimethylsilyl)hept-6-yn-3-ol, an isomer of the target compound. To obtain the desired 2-ol isomer, the strategy would be modified to use 3-(trimethylsilyl)propynal as the electrophile and a butyl-containing organometallic reagent, such as butylmagnesium bromide. The addition of the Grignard reagent to the aldehyde would furnish the desired this compound.

Linear Synthesis: A linear synthesis involves the sequential extension and modification of a single starting material. A viable linear pathway to this compound can be envisioned starting from a bifunctional five-carbon precursor, such as 5-chloro-2-pentanone (B45304). The strategy involves protecting the more reactive ketone functional group, extending the carbon chain, and then deprotecting and reducing the ketone.

The synthetic sequence would be as follows:

Protection: The ketone of 5-chloro-2-pentanone is protected as a cyclic ketal using ethylene (B1197577) glycol under acidic catalysis.

Alkynylation: The resulting chloro-ketal is treated with lithium trimethylsilylacetylide. The acetylide displaces the chloride via an SN2 reaction to form the seven-carbon backbone.

Deprotection: The ketal protecting group is removed by acid-catalyzed hydrolysis, regenerating the ketone to yield 7-(trimethylsilyl)hept-6-yn-2-one.

Reduction: The final step is the reduction of the ketone to the secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. This reduction yields the target molecule, this compound.

Preparations Utilizing Precursors such as Methyl 5-Oxo-7-(trimethylsilyl)hept-6-ynoate

The synthesis of this compound from the specified precursor, methyl 5-oxo-7-(trimethylsilyl)hept-6-ynoate, presents a significant synthetic challenge requiring multiple functional group interconversions. The precursor is a keto-ester with the structure Me₃Si-C≡C-C(=O)-CH₂-CH₂-COOCH₃. The target is a secondary alcohol, Me₃Si-C≡C-CH₂-CH₂-CH₂-CH(OH)-CH₃. This transformation requires the reduction of the C5-ketone to a hydroxyl group and the conversion of the C1-ester into a methyl group, which is a non-trivial process.

A hypothetical multi-step pathway could be:

Selective Ketone Reduction: The C5-ketone is selectively reduced to a hydroxyl group using a chemoselective reducing agent like sodium borohydride at low temperatures, which typically does not affect the less reactive ester group.

Alcohol Protection: The newly formed secondary alcohol is protected with a suitable protecting group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent it from reacting in subsequent steps.

Ester Reduction: The methyl ester is reduced to a primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

Hydroxyl to Methyl Conversion: The primary alcohol is converted into a methyl group. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reduction with a powerful hydride source, for example, lithium aluminum hydride.

Deprotection: The protecting group on the secondary alcohol is removed under appropriate conditions (e.g., using a fluoride (B91410) source for a silyl ether or hydrogenation for a benzyl ether) to reveal the final product, this compound.

This sequence highlights a plausible, though lengthy, route from the specified keto-ester precursor.

Methodologies from 4-Trimethylsilyl-3-butyn-2-one Derivatives

Utilizing 4-trimethylsilyl-3-butyn-2-one as a starting material requires the addition of a three-carbon unit to construct the seven-carbon skeleton of this compound. uni.luplos.org This can be accomplished through advanced carbon-carbon bond-forming reactions, such as those involving conjugate additions.

A potential strategy involves a Michael addition. The ketone, 4-trimethylsilyl-3-butyn-2-one, can be deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then act as a nucleophile in a 1,4-conjugate addition reaction with a three-carbon α,β-unsaturated aldehyde, such as acrolein. This reaction would form a 1,5-dicarbonyl intermediate after an aqueous workup. This intermediate possesses the required seven-carbon chain but would necessitate several further transformations, including the selective reduction of the aldehyde to a primary alcohol, conversion of that alcohol to a methyl group, and reduction of the original ketone to the secondary alcohol, to arrive at the final target. This approach, while complex, demonstrates how a smaller C4 building block can be elaborated into the desired C7 structure.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Creating chiral analogs of this compound, where the stereocenter at the C2 position is controlled, requires specialized asymmetric synthesis techniques. These methods aim to produce one enantiomer in excess over the other.

Asymmetric Reduction Strategies for Chiral Silyl-Alkynols

Asymmetric reduction of a prochiral ketone precursor, such as 7-(trimethylsilyl)hept-6-yn-2-one, is a direct and powerful method for synthesizing enantiomerically enriched silyl-alkynols. Biocatalysis, using whole-cell systems or isolated enzymes, offers an environmentally benign and highly selective option.

Table 1: Biocatalytic Asymmetric Reduction of 4-(trimethylsilyl)-3-butyn-2-one

| Biocatalyst | Reaction System | Yield | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|

| Candida parapsilosis CCTCC M203011 (immobilized) | Aqueous buffer (pH 6.0) | ~81% | >99.9% | (S) | wikipedia.org |

| Candida parapsilosis (immobilized) | Ionic Liquid (C₂OHMIM·NO₃)/buffer | 95.2% | >99.9% | (S) | amazonaws.com |

| Acetobacter sp. CCTCC M209061 | Aqueous buffer (pH 5.0) | High | High | (R) | wikipedia.org |

Chiral Auxiliary-Mediated Approaches to Stereocenter Induction

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. sigmaaldrich.comresearchgate.net This strategy is a cornerstone of asymmetric synthesis. organic-chemistry.org

For the synthesis of chiral silyl-alkynols, one could employ an auxiliary-controlled addition of an organometallic reagent to an aldehyde. A well-established example is the use of Evans' oxazolidinone auxiliaries. organic-chemistry.org In a hypothetical application, a carboxylic acid could be attached to an Evans auxiliary to form a chiral imide. This imide can be converted to a chiral enolate, which can then participate in diastereoselective reactions.

Alternatively, a chiral auxiliary can be attached to one of the reacting fragments. For example, a chiral ligand can be used to modify an organometallic reagent that is then added to an aldehyde. The synthesis of chiral propargylic alcohols via the addition of alkynylzinc reagents to aldehydes, catalyzed by a complex of Ti(O-iPr)₄ and chiral BINOL, demonstrates this principle. Similarly, zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine effectively mediates the enantioselective addition of terminal alkynes to aldehydes, yielding chiral propargylic alcohols with high enantioselectivity. This approach could be directly applied to the synthesis of chiral this compound by reacting 3-(trimethylsilyl)propynal with a butylzinc reagent in the presence of a chiral ligand system.

Catalytic Asymmetric Synthesis (Organocatalysis and Transition Metal-Catalysis)

The enantioselective synthesis of propargylic alcohols can be effectively achieved through the asymmetric addition of terminal alkynes to aldehydes, a reaction that can be catalyzed by both organocatalysts and transition metal complexes. nih.gov These methods offer high levels of stereocontrol, leading to the desired enantiomer in high purity.

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including propargylic alcohols. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the principles can be applied from related transformations. For instance, chiral amines and their derivatives can activate aldehydes towards nucleophilic attack by silylated alkynes. Prolinol ethers, in combination with a Brønsted acid, can promote the cross-aldol coupling of aldehydes and ynals, which are structurally related to the target synthesis. rsc.org This approach relies on the synergistic activation of the aldehyde via enamine formation and the alkyne. rsc.org

A notable example of organocatalysis in a related context is the use of chiral phosphines. These catalysts can facilitate asymmetric (4+2) cycloaddition reactions of γ-substituted propargyl carboxylates with o-quinone methides, demonstrating the potential of organocatalysts to control stereochemistry in reactions involving propargylic systems. acs.org

Transition Metal-Catalysis:

Transition metal catalysis is a highly effective and widely used method for the asymmetric synthesis of propargylic alcohols. acs.org Various metal complexes, particularly those of zinc, ruthenium, and copper, have been shown to catalyze the enantioselective addition of alkynes to aldehydes with high efficiency and enantioselectivity. nih.govacs.org

One of the most successful approaches involves the use of a zinc-based catalyst system. For example, the combination of Zn(OTf)₂ with a chiral ligand like (+)-N-methylephedrine facilitates the addition of terminal alkynes to aldehydes. organic-chemistry.org This system is practical as the reagents are commercially available and the reaction can tolerate trace amounts of water. organic-chemistry.org Another effective ligand class is the ProPhenol ligands, which, in conjunction with a dialkylzinc reagent, catalyze the asymmetric addition of zinc alkynylides to aldehydes. nih.gov

Ruthenium catalysts have also demonstrated significant utility. Chiral-at-ruthenium complexes can catalyze the alkynylation of ketones to provide propargylic alcohols with very high enantioselectivities. acs.org Furthermore, ruthenium complexes, such as [CpRu(CH₃CN)₃]PF₆, have been used in the cycloisomerization of tethered alkyne-propargyl alcohols, showcasing their versatility in manipulating propargylic systems. acs.org

Copper-catalyzed reactions also provide a powerful route to chiral propargylic alcohols. A cooperative catalyst system comprising a prolinol silyl ether, CuI, and a Brønsted acid has been shown to achieve high diastereo- and enantioselectivity in the coupling of aldehydes and ynals. rsc.org

| Catalyst System | Chiral Ligand/Auxiliary | Metal | Typical Substrates | Key Features |

| Organocatalyst | Prolinol Ether/Brønsted Acid | N/A | Aldehydes, Ynals | Synergistic activation, high diastereo- and enantioselectivity. rsc.org |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Zinc | Terminal Alkynes, Aldehydes | Commercially available reagents, tolerant to moisture. organic-chemistry.org |

| Dialkylzinc | ProPhenol | Zinc | Aldehydes | Effective for generating zinc alkynylides. nih.gov |

| Ruthenium Complex | Chiral Bis(PyNHC) | Ruthenium | Ketones | High enantioselectivity, chiral-at-metal catalyst. acs.org |

| Copper(I) Iodide | Prolinol Silyl Ether/Brønsted Acid | Copper | Aldehydes, Ynals | Ternary catalyst system, high stereoselectivity. rsc.org |

Protective Group Strategies for the Hydroxyl and Trimethylsilyl (B98337) Moieties

In the synthesis of complex molecules like derivatives of this compound, the strategic use of protecting groups is essential to mask the reactivity of the hydroxyl and trimethylsilyl functionalities, allowing for selective transformations at other parts of the molecule. nih.gov

The hydroxyl and trimethylsilyl (TMS) groups present in silyl-alkynols have distinct chemical reactivities that can be exploited for their selective protection and deprotection.

Protection of the Hydroxyl Group:

The hydroxyl group is typically protected as a silyl ether, which is stable under many reaction conditions but can be easily removed. zmsilane.commasterorganicchemistry.com The choice of the silylating agent is crucial and often depends on the steric hindrance around the hydroxyl group and the desired stability of the resulting silyl ether. highfine.com Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). highfine.comharvard.edu The formation of these silyl ethers is generally carried out by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.org The relative stability of these silyl ethers to acid-catalyzed hydrolysis increases with the steric bulk of the silyl group (TMS < TES < TBDMS < TIPS). highfine.com

Deprotection of the Trimethylsilyl Group on the Alkyne:

The trimethylsilyl group on the terminal alkyne is a valuable protecting group that prevents unwanted reactions of the acetylenic proton. This TMS group can be selectively removed under mild conditions without affecting other functional groups, including a silyl ether protecting the hydroxyl group, if a more robust silyl ether (like TBDMS or TIPS) is used. gelest.com A common method for the deprotection of the alkynyl-TMS group is treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an organic solvent like THF. wikipedia.orggelest.com Alternatively, mild basic conditions, such as potassium carbonate in methanol, can also effect the selective removal of the alkynyl-TMS group. gelest.com

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |

| Trimethylsilyl (TMS) Ether | TMSCl, Imidazole | Mild acid (e.g., PPTS), Fluoride ion (TBAF) | Least sterically hindered, sensitive to acid. highfine.comwikipedia.org |

| Triethylsilyl (TES) Ether | TESCl, Imidazole | Mild acid, Fluoride ion (TBAF) | More stable than TMS ethers. highfine.com |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Stronger acid, Fluoride ion (TBAF) | Commonly used, good stability. highfine.com |

| Triisopropylsilyl (TIPS) Ether | TIPSCl, Imidazole | Stronger acid, Fluoride ion (TBAF) | Very sterically hindered, very stable. highfine.com |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, p-TsOH | Acidic conditions | Stable to basic and nucleophilic reagents. zmsilane.com |

A selective method for the deprotection of the oxygen-bound silyl ether in the presence of a silicon-carbon bond involves the use of sulfonic acid type exchange resins in an ether solvent. researchgate.net This highlights the possibility of chemoselective deprotection based on the different lability of Si-O versus Si-C bonds.

In molecules containing multiple functional groups, an orthogonal protection strategy is crucial. fiveable.me This strategy employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting the others. fiveable.mebham.ac.uk

For a derivative of this compound that might possess other functional groups, a carefully designed orthogonal protection scheme is necessary. For example, the hydroxyl group could be protected as a TBDMS ether, which is stable to the conditions required for the removal of the alkynyl-TMS group (e.g., K₂CO₃/MeOH). gelest.com If further transformations are needed, a different type of protecting group, such as a benzyl (Bn) ether, could be employed for another hydroxyl group in the molecule. The benzyl ether is stable to both the acidic and basic conditions used for silyl ether manipulation but can be removed by hydrogenolysis.

The development of such orthogonal strategies is critical for the successful synthesis of complex, multifunctional molecules derived from this compound. bham.ac.uk

Elucidation of Chemical Transformations and Reaction Mechanisms of 7 Trimethylsilyl Hept 6 Yn 2 Ol

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl group plays a crucial role in the reactivity of 7-(trimethylsilyl)hept-6-yn-2-ol, primarily serving as a protecting group for the terminal alkyne. Its removal (desilylation) and its involvement in transmetallation processes are key transformations.

Desilylation Reactions: Protocols and Selectivity

Desilylation, the cleavage of the carbon-silicon bond, is a fundamental reaction for trimethylsilyl-protected alkynes. This process is often employed to unmask the terminal alkyne for subsequent synthetic manipulations. nih.govgelest.com

Common reagents for the protodesilylation of trimethylsilylalkynes include potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.gov The choice of reagent can be critical for achieving selectivity, especially in molecules with multiple silyl (B83357) groups or other sensitive functionalities. For instance, the trimethylsilyl group on an alkyne can be selectively removed in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. nih.govgelest.com

Several methods have been developed for the mild and efficient deprotection of trimethylsilyl alkynes:

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common choice, but purification can be complicated by ionic byproducts. researchgate.net Cesium fluoride (CsF) is another effective reagent. researchgate.net

Base-catalyzed methods: Potassium carbonate in methanol is a standard and mild method. nih.govresearchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for the selective desilylation of terminal acetylenic TMS groups, even in the presence of silyl ethers. organic-chemistry.org

Metal-catalyzed protocols: Silver(I) nitrate (B79036) has been used to catalyze the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org A combination of sodium ascorbate (B8700270) and copper sulfate (B86663) also provides a mild and efficient method for this transformation. eurjchem.com

The selectivity of desilylation is a key consideration. For example, it is possible to selectively deprotect a trimethylsilylacetylene (B32187) group in the presence of a triisopropylsilylacetylene group. nih.gov However, conditions that cleave the C-Si bond of the alkyne can sometimes also affect silyl-protected alcohols. nih.gov

Table 1: Selected Desilylation Protocols for Trimethylsilyl Alkynes

| Reagent(s) | Conditions | Substrate Scope/Selectivity | Reference(s) |

| K₂CO₃/MeOH | Mild, room temperature | General for TMS-alkynes | nih.gov |

| TBAF/THF | Mild, room temperature | Effective for more hindered silanes | nih.govgelest.com |

| DBU | Mild, selective | Selective for terminal acetylenic TMS over alkyl silyl ethers and more hindered silyl alkynes | organic-chemistry.org |

| AgNO₃ (catalytic) | Mild | Catalytic protiodesilylation | organic-chemistry.org |

| Sodium Ascorbate/CuSO₄ | Mild, efficient | Wide functional group tolerance | eurjchem.com |

| CsF | Mild | In-situ desilylation for Sonogashira coupling | researchgate.net |

Transmetallation Processes Involving the Silyl Moiety

Transmetallation involves the exchange of the silyl group for a metal, creating a new organometallic species. This process is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While direct transmetallation of the silicon in this compound is not extensively documented, the general principles of silyl-metal exchange are well-established for related compounds. researchgate.net

Alkynylsilanes can undergo metalation with organolithium reagents like methyl lithium (MeLi), followed by reaction with electrophiles. nih.govgelest.com This process effectively constitutes a transmetallation where the silyl group is first deprotonated at the acetylenic carbon, and the resulting lithiated species can then react. For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne can be metalated with one equivalent of MeLi and subsequently reacted with an aldehyde. nih.gov

The reaction of silyl halides with electron-rich metal complexes can lead to the formation of transition metal silyl complexes. wikipedia.org These complexes are intermediates in various catalytic processes, including hydrosilylation. wikipedia.org The reactivity of these metal-silicon bonds includes insertions and reductive eliminations. dtic.mil

Transformations Involving the Alkyne Functionality

The carbon-carbon triple bond in this compound is a hub of reactivity, readily undergoing addition reactions.

Hydrosilylation Reactions: Regio- and Stereocontrol

Hydrosilylation is the addition of a silicon-hydride bond across the alkyne, yielding a vinylsilane. This reaction is a highly atom-economical method for synthesizing these versatile synthetic intermediates. nih.gov The regioselectivity (where the silyl group adds) and stereoselectivity (the geometry of the resulting double bond) are critical aspects of this transformation. nih.gov

For a terminal alkyne like deprotected 7-heptyn-2-ol, hydrosilylation can lead to three possible products: the α-vinylsilane, the (E)-β-vinylsilane (trans-addition), and the (Z)-β-vinylsilane (cis-addition). mdpi.com The presence of the trimethylsilyl group in this compound can influence the outcome of the reaction due to steric and electronic effects. nih.gov

The outcome of a hydrosilylation reaction is heavily dependent on the catalyst and ligands employed. A variety of transition metals, including platinum, rhodium, ruthenium, and cobalt, are known to catalyze this transformation. nih.govmdpi.com

Cobalt Catalysts: Inexpensive and bench-stable cobalt catalysts, such as Co(OAc)₂·4H₂O, have shown high versatility. The choice of ligand is crucial for controlling regioselectivity. For example, with cobalt catalysts, bidentate phosphine (B1218219) ligands can lead to the formation of (E)-β-vinylsilanes, while bipyridine ligands favor the formation of α-vinylsilanes. nih.govrsc.orgcolab.wsresearchgate.net

Rhodium Catalysts: Rhodium complexes with specific ligands can also provide excellent control. For instance, a dirhodium(II)/XantPhos system has been used for the regio- and stereoselective synthesis of β-(Z) vinylsilanes. rsc.org NHC-ligated rhodium complexes often favor the formation of the β-(Z) isomer. mdpi.comrsc.org

Ruthenium Catalysts: Cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ can catalyze the hydrosilylation of terminal alkynes to yield α-vinylsilanes through a trans-addition process. nih.gov

Directing Groups: The hydroxyl group in this compound could potentially act as a directing group, influencing the regioselectivity of the hydrosilylation. nih.gov For example, a dimethylvinylsilyl (DMVS) group has been shown to direct Pt(0)-catalyzed hydrosilylation to afford a single regioisomer. acs.org

Table 2: Catalyst and Ligand Effects on Alkyne Hydrosilylation

| Catalyst System | Ligand | Major Product | Reference(s) |

| Co(OAc)₂·4H₂O | Bidentate Phosphine | (E)-β-vinylsilane | nih.gov |

| Co(OAc)₂·4H₂O | Bipyridine | α-vinylsilane | nih.gov |

| [Cp*Ru(MeCN)₃]PF₆ | Acetonitrile | α-vinylsilane (trans-addition) | nih.gov |

| Rh₂(OAc)₄ | XantPhos | β-(Z)-vinylsilane | rsc.org |

| Rh(I) complexes | N-heterocyclic carbene (NHC) | β-(Z)-vinylsilane | mdpi.comrsc.org |

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful metal-free catalyst for hydrosilylation reactions. rsc.org The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation is distinct from traditional transition-metal-catalyzed pathways and is thought to involve the activation of the silane (B1218182) rather than the alkyne. capes.gov.brcmu.eduacs.org

The proposed mechanism involves the abstraction of a hydride from the silane by the highly Lewis acidic borane, generating a reactive silylium (B1239981) ion-hydridoborate anion pair, [R₃Si⁺][HB(C₆F₅)₃⁻]. acs.org This silylium species then interacts with the alkyne.

For the hydrosilylation of alkynes, two main pathways have been proposed:

Concerted Pathway: A concerted, three-molecular transition state involving the borane, silane, and alkyne has been suggested. This pathway is entropically disfavored, and lower temperatures can promote it. rsc.org

Stepwise Pathway: An alternative involves the formation of a zwitterionic vinyl carbocation intermediate from the reaction of the alkyne with the borane. This intermediate is then reduced by the silane. rsc.org

Recent studies on the B(C₆F₅)₃-catalyzed dihydrosilylation of terminal alkynes suggest a mechanism where the initial hydrosilylation to form a vinylsilane is followed by a second, more efficient hydrosilylation of the vinylsilane intermediate. rsc.orgnih.gov The selectivity for unsymmetrical geminal bis(silanes) is attributed to a combination of steric and electronic effects. rsc.org

Mechanistic Pathways of Ruthenium-Catalyzed Hydrosilylation

Ruthenium complexes are effective catalysts for the hydrosilylation of alkynes, a process that involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. researchgate.net The regioselectivity of this reaction with a substrate like this compound is significantly influenced by the presence of the hydroxyl group.

Ruthenium-catalyzed hydrosilylation of terminal alkynes can proceed via different mechanistic pathways, often leading to either trans or cis addition products. For instance, the complex [Cp*Ru(MeCN)₃]PF₆ is known to catalyze the trans addition of silanes to alkynes. nih.govnih.gov This process is proposed to occur through a series of steps involving the coordination of the alkyne to the ruthenium center, followed by nucleophilic attack of the silane.

Conversely, catalysts like Cl₂(PCy₃)₂Ru=CHPh can lead to the formation of the Z-isomer via trans addition. capes.gov.br However, the presence of a nearby hydroxyl group, as in this compound, can exert a strong directing effect. capes.gov.br This directing effect, arising from the coordination of the hydroxyl group to the ruthenium catalyst, typically results in the highly selective formation of the α-vinylsilane isomer. nih.govcapes.gov.br

A proposed catalytic cycle for hydrosilylation catalyzed by a ruthenium silylene complex involves the formation of a metal-silylene intermediate. This is followed by the coordination of the alkyne, insertion into the Ru-Si bond, and subsequent reductive elimination to yield the vinylsilane product and regenerate the active catalyst. acs.org The stereochemical outcome, whether cis or trans addition, is dependent on the specific ruthenium catalyst and reaction conditions employed. nih.govcapes.gov.br

Table 1: Regioselectivity in Ruthenium-Catalyzed Hydrosilylation of Alkynols

| Catalyst System | Substrate Feature | Major Product | Selectivity |

|---|---|---|---|

| [Cp*Ru(MeCN)₃]PF₆ | Propargylic alcohols | α-vinylsilane | High regioselectivity |

Carbometallation and Carbosilylation Reactions

Palladium-catalyzed reactions are pivotal in forming carbon-carbon and carbon-silicon bonds. The silylacylation of alkynes using acylsilanes is a notable example, though it often requires specific substrate features. Generally, internal alkynes bearing a carbonyl group, such as an ester, at one terminus are reactive in this transformation. rsc.orgresearchgate.net The reaction proceeds with high regio- and stereoselectivity, with the silyl group adding to the carbon α to the carbonyl and the acyl group adding to the β-position in a syn manner. rsc.org

The proposed mechanism involves the oxidative addition of the C-Si bond of the acylsilane to a Pd(0) complex. rsc.org This is followed by the insertion of the alkyne into the palladium-silicon or palladium-acyl bond. Subsequent reductive elimination then furnishes the silylacylated product. For a substrate like this compound, the presence of the hydroxyl group might influence the reaction's feasibility and selectivity, although the primary requirement is typically an activating group like an ester adjacent to the alkyne. rsc.org

The addition of silyl radicals to carbon-carbon triple bonds provides a powerful method for the synthesis of vinylsilanes. nih.gov Silyl radicals can be generated from precursors like tris(trimethylsilyl)silane, ((TMS)₃SiH), under thermal or photochemical conditions. nih.gov The radical hydrosilylation of alkynes is highly regioselective, following an anti-Markovnikov addition pattern. nih.gov

The mechanism involves the addition of the silyl radical to the less substituted carbon of the alkyne, generating a more stable vinyl radical intermediate. youtube.comaklectures.com This intermediate then abstracts a hydrogen atom from another molecule of the silane, propagating the radical chain and yielding the vinylsilane product. nih.gov In the case of this compound, the reaction would be expected to yield the product where the silyl group adds to the terminal carbon of the alkyne.

It is important to note that radical addition to alkynes can sometimes lead to a mixture of cis and trans isomers. youtube.comaklectures.com The stereochemical outcome can be influenced by the stability of the intermediate vinyl radical and the reaction conditions.

Cycloaddition and Annulation Reactions

The intramolecular Diels-Alder reaction is a powerful tool for constructing polycyclic systems, as it forms two rings in a single step. organicreactions.orgmasterorganicchemistry.com This reaction involves a molecule containing both a diene and a dienophile, which in the case of a derivative of this compound, would require the introduction of a diene moiety into the molecule. The alkyne functionality, particularly when activated by the silyl group, can act as the dienophile.

The intramolecular nature of the reaction often leads to increased reaction rates and high stereoselectivity compared to its intermolecular counterpart. organicreactions.org The stereochemical outcome is dictated by the geometry of the transition state, with the formation of fused or bridged ring systems possible, although fused products are generally favored. organicreactions.orgprinceton.edu The length and nature of the tether connecting the diene and dienophile are crucial in determining the feasibility and outcome of the cycloaddition. masterorganicchemistry.comprinceton.edu

Table 2: Factors Influencing Intramolecular Diels-Alder Reactions

| Factor | Influence | Outcome |

|---|---|---|

| Tether Length | Affects feasibility and ring size of the second ring formed. organicreactions.orgmasterorganicchemistry.com | Typically 3 or 4 atom tethers are effective for forming five or six-membered rings. masterorganicchemistry.comprinceton.edu |

| Dienophile Substitution | Electron-withdrawing groups on the dienophile accelerate the reaction. | The trimethylsilyl group can influence the reactivity of the alkyne dienophile. |

| Diene Conformation | The diene must be able to adopt an s-cis conformation. wikipedia.org | Bulky substituents can favor the reactive s-cis conformer. wikipedia.org |

Transition metal-catalyzed cyclocarbonylation reactions are valuable for synthesizing heterocyclic compounds. For unsaturated alcohols like this compound, palladium-catalyzed cyclocarbonylation in the presence of carbon monoxide can lead to the formation of lactones. researchgate.net Specifically, alkynols can be directly carbonylated to produce substituted 2(5H)-furanones. researchgate.net

The reaction of enynes with a carbonyl source in the presence of a rhodium(I) catalyst can also result in cyclocarbonylation to yield bicyclic cyclopentenones. nih.gov In some cases, aldoses can serve as a source of carbon monoxide. nih.gov The mechanism of palladium-catalyzed cyclocarbonylation of alkynols is believed to proceed through the formation of an allenylpalladium intermediate after the initial insertion of Pd(0) into the C-O bond of the alcohol, followed by rearrangement and CO insertion. researchgate.net The presence of hydrogen is often required for these reactions. researchgate.net

Electrophilic Cyclization Strategies in Enediyne Synthesis

The synthesis of enediynes, a class of compounds with significant biological activity, often involves the strategic cyclization of acyclic precursors. While direct electrophilic cyclization of this compound has not been extensively documented, the reactivity of similar silylated alkynyl alcohols suggests potential pathways. Electrophilic attack on the alkyne, facilitated by reagents such as iodine, can initiate cyclization. nih.govbeilstein-journals.org The presence of the hydroxyl group as an internal nucleophile can lead to the formation of cyclic ethers.

The regioselectivity of such cyclizations, whether proceeding via an exo or endo pathway, is influenced by the reaction conditions and the nature of the electrophile and substituents. The trimethylsilyl group can play a crucial role in directing the cyclization and stabilizing reactive intermediates. researchgate.net For instance, in related systems, the silyl group has been shown to be necessary for the cyclization to occur, highlighting its influence on the electronic properties of the alkyne. researchgate.net

Table 1: Potential Electrophilic Cyclization Reactions

| Electrophile | Potential Product(s) | Key Considerations |

| I₂ | Iodinated cyclic ethers | Regioselectivity (exo vs. endo cyclization) |

| Hg(OAc)₂ | Organomercurial intermediates for further functionalization | Demercuration conditions will influence the final product |

| Br₂ | Brominated cyclic ethers | Potential for competing N-bromination if amine derivatives are used beilstein-journals.org |

Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne of this compound, protected by the trimethylsilyl (TMS) group, is a key site for carbon-carbon bond formation through various cross-coupling reactions. The TMS group can be selectively removed to generate the terminal alkyne, which can then participate in these reactions.

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org In the context of this compound, the TMS group would first be removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to yield the free terminal alkyne. This alkyne can then be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. libretexts.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Et₃N, i-Pr₂NH | Neutralizes the generated HX and acts as a solvent |

| Solvent | THF, DMF | Solubilizes the reactants |

While the Suzuki-Miyaura coupling traditionally involves the reaction of an organoboron compound with an organohalide, its application to alkynyl substrates like this compound can be envisioned through several synthetic strategies. beilstein-journals.orgmdpi.com One approach involves the conversion of the alkyne into a vinylboronate ester via hydroboration. This borylated intermediate can then undergo Suzuki-Miyaura coupling with an aryl or vinyl halide.

Alternatively, the hydroxyl group of this compound could be converted into a triflate or nonaflate, which can then act as the electrophilic partner in a Suzuki-Miyaura coupling with an organoboron reagent. researchgate.netresearchgate.net This would allow for the introduction of various aryl or vinyl groups at the C2 position of the heptyl chain. The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure high yields. beilstein-journals.orgnih.gov

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. organic-chemistry.orgresearchgate.netrsc.orgrsc.org The use of silyl-protected alkynes, such as this compound, is advantageous in this reaction. organic-chemistry.orgnih.gov The trimethylsilyl group provides stability and allows for the selective coupling of the desilylated alkyne with a bromoalkyne.

This reaction is particularly valuable for constructing conjugated systems found in many natural products and functional materials. The reaction conditions are generally mild, and a variety of functional groups are tolerated. organic-chemistry.orgrsc.org

Table 3: Key Features of Cadiot-Chodkiewicz Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Terminal Alkyne (from desilylation) | 1-Bromoalkyne | CuBr, CuI | Amine (e.g., piperidine) | Unsymmetrical 1,3-Diyne |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound is another key functional handle that can be manipulated through oxidation and reduction reactions.

The secondary alcohol can be oxidized to the corresponding ketone, 7-(trimethylsilyl)hept-6-yn-2-one, using a variety of oxidizing agents. libretexts.orgjackwestin.comyoutube.comchemguide.co.uk Common reagents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups. khanacademy.org For instance, PCC is a milder oxidant that is less likely to affect the trimethylsilylalkyne moiety. khanacademy.org

Conversely, the hydroxyl group can be removed through reduction. While direct deoxygenation of secondary alcohols can be challenging, methods involving the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride are common. jackwestin.com More direct methods using silanes in the presence of a Lewis acid have also been reported for the reduction of secondary alcohols. organic-chemistry.org

Table 4: Oxidation and Reduction of the Hydroxyl Group

| Transformation | Reagent(s) | Product |

| Oxidation | PCC, Dess-Martin periodinane, CrO₃/H₂SO₄ | 7-(Trimethylsilyl)hept-6-yn-2-one |

| Reduction | 1. TsCl, pyridine; 2. LiAlH₄ | 7-(Trimethylsilyl)hept-6-yne |

| Direct Deoxygenation | Chlorodiphenylsilane, InCl₃ | 7-(Trimethylsilyl)hept-6-yne |

Functional Group Interconversions at the Alcohol Center (e.g., Etherification, Esterification)

The secondary alcohol functionality in this compound is a key site for various chemical transformations, allowing for the introduction of diverse functional groups through etherification and esterification reactions. These modifications are crucial for altering the molecule's physical and chemical properties, as well as for installing protecting groups or moieties for further synthetic elaborations.

Etherification:

The conversion of the hydroxyl group to an ether is a common strategy. The Williamson ether synthesis, a well-established method, is applicable here. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org Given that this compound is a secondary alcohol, the choice of the alkyl halide is important to minimize competing elimination reactions. libretexts.org Primary alkyl halides are the preferred substrates to ensure high yields of the desired ether. masterorganicchemistry.com

Another approach for etherification is the Mitsunobu reaction, which allows for the formation of ethers under milder conditions and with inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgcommonorganicchemistry.com The alcohol is activated by the phosphine, making it susceptible to nucleophilic attack by another alcohol, which can be the same or different, leading to symmetrical or unsymmetrical ethers, respectively.

Esterification:

Esterification of this compound can be achieved through several reliable methods. The Fischer-Speier esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven process, and often, the removal of water is necessary to drive the reaction to completion. masterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, other esterification methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is effective for the formation of esters from carboxylic acids and alcohols at room temperature.

The Mitsunobu reaction is also a powerful tool for esterification, particularly when inversion of the alcohol's stereocenter is desired. organic-chemistry.org In this case, a carboxylic acid acts as the nucleophile, attacking the activated alcohol. nih.gov The reaction proceeds with high stereospecificity. organic-chemistry.org

A summary of potential etherification and esterification reactions for this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Williamson Ether Synthesis | 1. NaH, THF; 2. R-X (primary alkyl halide) | Alkyl ether | masterorganicchemistry.comwikipedia.org |

| Mitsunobu Etherification | R-OH, PPh₃, DEAD/DIAD, THF | Alkyl ether (with inversion) | organic-chemistry.orgnih.govcommonorganicchemistry.com |

| Fischer-Speier Esterification | R-COOH, cat. H₂SO₄, heat | Carboxylate ester | chemguide.co.ukmasterorganicchemistry.com |

| Steglich Esterification | R-COOH, DCC/DIC, DMAP, CH₂Cl₂ | Carboxylate ester | |

| Mitsunobu Esterification | R-COOH, PPh₃, DEAD/DIAD, THF | Carboxylate ester (with inversion) | organic-chemistry.orgnih.gov |

Intramolecular Cyclization Reactions to Form Oxygen Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive alkyne, makes it an excellent precursor for the synthesis of various oxygen-containing heterocyclic systems. These intramolecular cyclization reactions are powerful tools for constructing complex molecular architectures.

Palladium(II)-Catalyzed Hydroxycarbonylation for Tetrahydropyran (B127337) Synthesis

Palladium-catalyzed reactions are versatile for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a palladium(II)-catalyzed hydroxycarbonylation reaction can be envisioned for the synthesis of a tetrahydropyran ring system. This type of transformation generally falls under the umbrella of alkoxycarbonylation or hydroalkoxylation reactions. acs.orgnih.gov

The proposed mechanism would likely initiate with the coordination of the palladium(II) catalyst to the alkyne moiety of this compound. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne. This cyclization step can proceed in either an exo or endo fashion, though the formation of a six-membered tetrahydropyran ring would result from a 6-exo-dig cyclization. Subsequently, the insertion of carbon monoxide (CO) into the resulting vinyl-palladium intermediate would form an acyl-palladium species. The final step would involve the reductive elimination or alcoholysis to release the tetrahydropyran product and regenerate the active palladium catalyst. acs.orgnih.gov The regioselectivity of the initial cyclization is a critical factor and can often be controlled by the choice of ligands on the palladium catalyst.

A plausible reaction scheme is outlined below:

Step 1: Coordination of Pd(II) to the alkyne.

Step 2: Intramolecular attack of the hydroxyl group (6-exo-dig).

Step 3: Insertion of CO to form an acyl-palladium intermediate.

Step 4: Product formation and catalyst regeneration.

Indium-Promoted Lactol Formation via Cope Rearrangement

Indium and its salts are known to promote a variety of organic transformations, including couplings and rearrangements. nih.govresearchgate.netnih.gov A potential, albeit complex, transformation of a derivative of this compound could lead to the formation of a lactol through a sequence involving an indium-promoted reaction and a Cope rearrangement.

While direct indium-promoted cyclization of this compound to a lactol is not directly reported, a hypothetical pathway can be constructed based on known indium-mediated reactions. For instance, if the terminal alkyne were to be functionalized to an appropriate 1,5-diene system containing the hydroxyl group, an oxy-Cope rearrangement could be triggered. nih.govnih.govrsc.org

A plausible, multi-step sequence could involve:

Transformation of the terminal alkyne of this compound into a vinyl group, and introduction of another vinyl or allyl group at a suitable position to create a 1,5-diene precursor.

An indium-promoted process could then facilitate an oxy-Cope rearrangement of this diene-alcohol. The indium could act as a Lewis acid to coordinate to the alcohol, promoting the scholaris.cascholaris.ca-sigmatropic rearrangement.

The resulting enol intermediate would then tautomerize to a ketone, which could subsequently undergo an intramolecular cyclization with a suitably positioned hydroxyl group (potentially the original one or one introduced in the synthetic sequence) to form a stable lactol.

The feasibility of such a sequence would be highly dependent on the specific substrates and reaction conditions.

Epoxide Opening and Pyran Formation in Complex Molecular Architectures

The intramolecular opening of an epoxide by a tethered alcohol is a powerful and stereospecific method for the synthesis of cyclic ethers, including tetrahydropyrans. nih.govbris.ac.ukmdpi.com This strategy can be applied to a derivative of this compound.

The synthetic approach would first involve the epoxidation of the double bond in a precursor derived from this compound. For instance, selective reduction of the alkyne to a cis-alkene, followed by epoxidation, would generate a cis-epoxy alcohol. The subsequent intramolecular cyclization would involve the nucleophilic attack of the hydroxyl group on one of the epoxide carbons. The regioselectivity of this ring-opening is governed by Baldwin's rules, with the 6-endo-tet cyclization being favored under certain conditions to yield the tetrahydropyran ring. bris.ac.ukresearchgate.net This type of cyclization is particularly relevant in the synthesis of polyether natural products. scholaris.caresearchgate.net

The reaction can be catalyzed by either acid or base. Acid catalysis activates the epoxide for nucleophilic attack, while base catalysis involves the deprotonation of the alcohol to form a more nucleophilic alkoxide. The stereochemistry of the starting epoxy alcohol dictates the stereochemistry of the resulting tetrahydropyran.

Radical-Mediated Transformations and Mechanistic Insights

Radical reactions offer unique pathways for the functionalization of organic molecules, often with selectivities that are complementary to ionic reactions. The unsaturated system in this compound provides a handle for initiating and propagating radical transformations.

Transition Metal-Catalyzed Radical Functionalization of Unsaturated Systems

Transition metals can play a dual role in radical chemistry, acting as both initiators for radical formation and mediators in subsequent bond-forming events. nih.govresearchgate.net In the context of this compound, a transition metal catalyst could be employed to generate a radical species that subsequently undergoes functionalization.

One possible scenario involves the homolytic cleavage of a C-H bond or the single-electron transfer (SET) to or from the alkyne. For example, a cobalt catalyst could interact with the alkyne, leading to the formation of a radical intermediate. nih.gov This radical could then be trapped by another reagent or undergo an intramolecular cyclization.

Alternatively, the alcohol functionality could be converted into a suitable radical precursor, such as a halide or a xanthate ester. A transition metal complex, for example, based on nickel, could then initiate a radical cyclization onto the alkyne. Such reactions can be part of a cascade process, allowing for the rapid construction of complex molecular frameworks. researchgate.net The trimethylsilyl group on the alkyne can influence the regioselectivity of the radical addition and can be removed in a later step if desired.

The following table summarizes the key aspects of these potential radical transformations.

| Transformation | Catalyst/Initiator | Mechanistic Feature | Potential Product | Reference |

| Intermolecular Radical Addition | Co or Ni catalyst, Radical initiator (e.g., AIBN) | Generation of a radical that adds to the alkyne | Functionalized alkene | nih.gov |

| Intramolecular Radical Cyclization | Ni catalyst, from a precursor (e.g., halide) | Radical cyclization onto the alkyne | Cyclic product | researchgate.net |

Titanocene(III)-Mediated Radical Cyclizations

Scientific literature accessible through targeted searches does not currently contain specific studies or detailed findings on the titanocene(III)-mediated radical cyclization of this compound. Research on titanocene(III)-promoted radical reactions predominantly focuses on substrates containing an epoxide functional group. nih.govnih.govnih.govrsc.orgresearchgate.net

The established mechanism for these transformations involves the generation of the potent single-electron transfer (SET) reagent, titanocene(III) chloride (Cp₂TiCl), typically formed in situ from the reduction of titanocene (B72419) dichloride (Cp₂TiCl₂) with a stoichiometric reductant such as manganese or zinc dust. wordpress.com In the widely studied cases, the Cp₂TiCl reagent initiates a reaction by promoting the homolytic cleavage of a C-O bond in an epoxide ring. nih.govrsc.org This step produces a key β-titanoxy radical intermediate.

If the molecule contains a suitably positioned unsaturated moiety, such as an alkene or alkyne, this radical can undergo an intramolecular addition, leading to the formation of a new cyclic structure. rsc.org This method has proven to be a powerful tool for constructing complex molecular architectures, including various natural products, often with high levels of regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov

While titanocene(III) complexes are known to interact with a variety of functional groups, the specific reaction pathway for the direct radical cyclization of an acetylenic alcohol like this compound, which lacks an epoxide initiator, is not documented in the available literature. Consequently, no detailed research findings, reaction mechanisms, or data tables for this specific transformation can be provided.

Strategic Applications of 7 Trimethylsilyl Hept 6 Yn 2 Ol As a Key Synthetic Intermediate

Total Synthesis of Complex Natural Products and Bioactive Molecules

The utility of 7-(trimethylsilyl)hept-6-yn-2-ol and its structural analogs is prominently demonstrated in the total synthesis of various biologically active compounds. The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, preventing its unwanted reaction as an acid while enabling its use in a variety of coupling and cyclization reactions. The chiral alcohol provides a key stereocenter, which is often crucial for the biological activity of the target molecule.

While direct synthesis of Entecavir using this compound is not prominently documented, structurally related trimethylsilyl-alkynes are fundamental to its synthesis. Entecavir is a potent antiviral medication used against the Hepatitis B virus (HBV). A concise synthesis of its core carbocyclic framework starts from acyclic precursors like 4-trimethylsilyl-3-butyn-2-one and acrolein. nih.govgelest.com

The key steps in this approach involve:

A stereoselective boron-aldol reaction to construct the acyclic carbon skeleton. This reaction establishes the critical stereocenters that will define the final cyclopentane (B165970) structure. An analogous reaction starting with a derivative of this compound could similarly establish a chiral backbone.

The formation of a key intermediate, such as (3S,5R)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol, which contains the essential heptyn-diol backbone. nih.gov

A radical-mediated 5-exo-dig cyclization of an epoxide derived from the acyclic precursor onto the alkyne. This step forms the crucial methylene (B1212753) cyclopentane core of Entecavir. nih.gov

The trimethylsilyl group is instrumental in these transformations, ensuring the stability of the alkyne during the initial steps and facilitating the final cyclization. After the core structure is formed, the silyl (B83357) group is removed, and the guanine (B1146940) base is introduced via a Mitsunobu reaction to complete the synthesis. nih.gov

The synthesis of novel Entecavir analogues, designed to combat drug-resistant HBV variants, also relies on complex building blocks where the structural motif of a chiral alcohol and a protected alkyne is a recurring theme. researchgate.netunt.eduacs.org

Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in actively resolving inflammation. The stereoselective synthesis of Resolvin E4 showcases the utility of a building block that is structurally very similar to this compound. The synthesis employs Methyl (S)-5-Hydroxy-7-(trimethylsilyl)hept-6-ynoate as a key intermediate. nih.gov

The synthesis of this key building block proceeds as follows:

| Step | Reactants | Product | Key Transformation |

| 1 | Bis(trimethylsilyl)acetylene, Methyl 4-(chloroformyl)butyrate | Methyl 5-Oxo-7-(trimethylsilyl)hept-6-ynoate | Friedel-Crafts acylation |

| 2 | Methyl 5-Oxo-7-(trimethylsilyl)hept-6-ynoate, (S)-Alpine-borane | Methyl (S)-5-Hydroxy-7-(trimethylsilyl)hept-6-ynoate | Asymmetric reduction |

This sequence effectively installs the required (S)-configured alcohol and the protected alkyne. This intermediate, Methyl (S)-5-Hydroxy-7-(trimethylsilyl)hept-6-ynoate, contains the core structure analogous to this compound and serves as a versatile precursor for the subsequent steps in the total synthesis of Resolvin E4. nih.gov The trimethylsilyl group is later removed to allow for further elaboration of the molecular framework.

The Archazolids are complex macrolide natural products isolated from myxobacteria that have shown potent inhibition of vacuolar-type ATPases (V-ATPases), making them promising anticancer agents. The total synthesis of Archazolids A and B is a significant challenge that relies on a convergent strategy, assembling several complex fragments. acs.orgnih.gov

Key strategies in Archazolid synthesis involve the coupling of three main building blocks through reactions like aldol (B89426) condensations and Heck reactions, followed by a macrocyclization step. nih.govtib.eu The synthesis of the individual fragments requires precise stereochemical control. Chiral propargyl alcohols, such as this compound, represent ideal building blocks for constructing portions of the polyketide backbone of such natural products. The alcohol provides a defined stereocenter, while the trimethylsilyl-protected alkyne serves as a handle for carbon-carbon bond formation (e.g., Sonogashira or Stille coupling) to link different fragments of the molecule. Although a specific synthesis of an Archazolid fragment using this compound is not explicitly detailed in readily available literature, its structural features make it a highly suitable precursor for such synthetic campaigns. nih.gov

Chiral hex-5-yn-2-ones are valuable precursors for the synthesis of dihydrodipyrrins, which are key building blocks for photosynthetic tetrapyrrole macrocycles like bacteriochlorophylls. rsc.org The synthesis of these complex natural pigments requires starting materials with well-defined stereochemistry.

Research has shown that chiral alkynyl alcohols are critical starting materials for these hexynones. For instance, the synthesis of a key building block for the D-ring of bacteriochlorophylls has been explored starting from 4-(trimethylsilyl)but-3-yn-2-ol, a shorter-chain analogue of this compound. rsc.org The conversion of such chiral propargyl alcohols into the target chiral hexynones provides the necessary functionality and stereochemistry for incorporation into the larger porphyrin structure. Therefore, this compound represents a valuable potential precursor for creating more complex chiral hexynones needed for the synthesis of diverse native and analogue hydroporphyrins. rsc.orgresearchgate.netresearchgate.net

The trimethylsilylalkyne functionality within this compound is a powerful tool for the construction of a wide variety of cyclic structures. The silyl group plays a crucial role in these reactions, either by directing the regioselectivity of a cyclization or by serving as a masked terminal proton that can be removed under specific conditions.

Silylalkynes are extensively used in cyclization reactions to form aromatic and heterocyclic compounds. gelest.com Examples of such transformations include:

Naphthalene Synthesis: Silyl-protected arylacetylenes can react with o-phenylethynylbenzaldehyde under acid catalysis to produce 2-aryl-3-silylnaphthalenes. The silyl group directs the regiochemistry and can be subsequently replaced with other functional groups, such as iodine, for further cross-coupling reactions. gelest.com

Heterocycle Synthesis: Trimethylsilylalkynes are key reactants in catalyzed cycloadditions to form heterocycles. For example, B(C₆F₅)₃-catalyzed cyclization of o-(1-alkynyl)anilines with diphenylsilane (B1312307) can construct indole (B1671886) skeletons. nih.gov Similarly, silylalkynes are used in multi-step, one-pot sequences to generate 1,2,3-triazoles. gelest.com

The presence of both a chiral alcohol and a reactive silylalkyne in this compound allows it to be a precursor for complex polycyclic and heterocyclic systems with embedded stereochemistry.

Construction of Organosilicon Compounds with Defined Architectures

Organosilicon compounds are of great importance in materials science, serving as building blocks for polymers, dendrimers, and other advanced materials. researchgate.netunt.edu The synthesis of organosilicon compounds with precisely controlled structures is essential for tailoring their properties.

This compound is an exemplary building block for creating such defined architectures. Its bifunctional nature, with two distinct and selectively addressable reactive sites—the alcohol and the silyl-protected alkyne—makes it a valuable monomer.

The hydroxyl group can be used as an initiation point for polymerization or as a site for grafting onto other molecules or surfaces.

The alkyne , after deprotection of the silyl group, can participate in a variety of polymerization reactions (e.g., via 'click' chemistry or transition-metal-catalyzed processes) or be used to link molecules together.

This orthogonality allows for the stepwise construction of complex, well-defined organosilicon polymers and dendrimers where the stereochemistry at the alcohol center can introduce chirality into the final macromolecular structure. unt.edulkouniv.ac.in

Precursor in the Development of Advanced Organic Materials

The bifunctional nature of this compound, possessing both a protected terminal alkyne and a secondary alcohol, positions it as a versatile precursor for the synthesis of advanced organic materials. The strategic placement of these two functional groups allows for a variety of polymerization and modification strategies to create polymers with tailored properties for applications in electronics, photonics, and materials science. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, enabling precise control over the timing and nature of its participation in chemical reactions.

The general approach to utilizing such bifunctional monomers involves leveraging each functional group in distinct or sequential synthetic steps. The hydroxyl group can be used for esterification, etherification, or urethane (B1682113) formation to build a polymer backbone or to attach the molecule to a surface. Subsequently, the TMS group can be cleaved to reveal the terminal alkyne, which is then available for a range of transformations, most notably metal-catalyzed cross-coupling reactions or "click" chemistry. This powerful combination allows for the construction of complex and highly functionalized macromolecular architectures.

One of the key areas where such precursors are valuable is in the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and gives rise to useful electronic and optical properties. While direct polymerization of this compound into a conjugated polymer is not typical, its deprotected form, 7-hydroxyhept-6-yne, can be a valuable monomer. For instance, it could be envisaged to participate in polymerization reactions that form conjugated backbones.

A more common strategy involves the post-polymerization modification of a polymer scaffold built using the hydroxyl functionality of this compound. In this approach, a polymer is first synthesized where the pendant side chains contain the TMS-protected alkyne. After polymerization, the TMS groups are removed to expose the terminal alkynes along the polymer chain. These alkyne groups can then be functionalized using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, or Sonogashira cross-coupling. This method allows for the introduction of a wide variety of functional moieties, such as chromophores, redox-active units, or liquid crystalline mesogens, leading to materials with specific and tunable properties.

For example, research into analogous systems has demonstrated the synthesis of functional polyesters through the anionic ring-opening polymerization of monomers containing reactive groups. mdpi.com This method can produce polymers with interesting properties, such as semiconductivity. mdpi.com While not directly involving this compound, this research highlights a pathway where a functional monomer can be polymerized to create an advanced material. The resulting polymers, in that case, were found to be high-resistance organic semiconductors. mdpi.com

The table below illustrates a hypothetical pathway for the creation of a functionalized polymer using this compound as a precursor, based on established chemical principles.

Table 1: Hypothetical Pathway to Functional Polymers

| Step | Description | Key Reagents/Conditions | Resulting Structure | Potential Properties of Final Polymer |

| 1. Polymerization | Polymerization of the hydroxyl group of this compound to form a polyester (B1180765) or polyurethane backbone. | Diacid chloride, diisocyanate, or other suitable co-monomer. | A linear polymer with pendant trimethylsilyl-protected alkyne groups. | Soluble, processable polymer. |

| 2. Deprotection | Removal of the trimethylsilyl (TMS) protecting group to expose the terminal alkyne. | Mild base (e.g., K₂CO₃ in methanol) or fluoride (B91410) source (e.g., TBAF). | A polymer with pendant terminal alkyne groups. | Reactive polymer scaffold. |

| 3. Functionalization | "Click" reaction or Sonogashira coupling to attach functional molecules (e.g., azido-functionalized chromophores). | Azide-containing functional molecule, Cu(I) catalyst (for CuAAC). | A functionalized polymer with tailored side chains. | Electro-optic activity, fluorescence, liquid crystallinity, etc. |

This modular approach provides a high degree of control over the final material's properties. The ability to introduce functionality in the final step of the synthesis means that a common polymer precursor can be used to generate a library of materials with diverse characteristics, simply by varying the functional molecule that is "clicked" onto the polymer backbone. This versatility is highly desirable in the development of new materials for advanced applications.

Computational and Theoretical Investigations into the Reactivity of Silyl Alkynols

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational investigations in organic chemistry due to its favorable balance of accuracy and computational cost. acs.org For reactions involving silyl-alkynols, DFT calculations are instrumental in mapping out the complex potential energy surfaces, identifying key intermediates and transition states, and elucidating the electronic and structural changes that occur throughout a chemical transformation. researchgate.netrsc.org These studies have been pivotal in understanding various reactions, including cycloadditions, transition-metal-catalyzed couplings, and rearrangements. nih.govacs.orgresearchgate.net

Elucidation of Transition States and Energy Profiles

A primary application of DFT in studying the reactivity of silyl-alkynols is the elucidation of transition states and the corresponding energy profiles of a reaction. bath.ac.uk The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a particular reaction pathway. bath.ac.uk Computational chemists can model the geometry of these fleeting structures, which are often impossible to observe experimentally.

For instance, in a hypothetical metal-catalyzed cyclization of a silyl-alkynol, DFT calculations can determine the activation energy barriers for different potential pathways. nih.gov This allows for the prediction of the most likely reaction mechanism. A typical energy profile will show the relative energies of the reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Silyl-Alkynol Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Silyl-alkynol + Reagent | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 | Rate-determining step | +22.5 |

| Intermediate 2 | Cyclized intermediate | -12.8 |

| Transition State 2 | Product formation step | +15.7 |

This table presents a representative energy profile for a multi-step reaction, illustrating how DFT can quantify the energy changes at each stage.

Analysis of Regio- and Stereoselectivity from Electronic and Steric Effects

Many reactions of unsymmetrical silyl-alkynols can yield multiple isomers. DFT calculations are crucial for understanding and predicting the regio- and stereoselectivity of these transformations. By analyzing the electronic properties (like atomic charges and orbital coefficients) and steric hindrance in the transition states leading to different products, researchers can rationalize why one isomer is formed preferentially over another. researchgate.net

For example, in the addition of a reagent across the alkyne of 7-(trimethylsilyl)hept-6-yn-2-ol, the regioselectivity is governed by the electronic influence of the silyl (B83357) group and the steric bulk of the substituents. DFT can quantify these effects by comparing the activation energies for the formation of the different regioisomers. The silyl group, being electropositive, can direct incoming nucleophiles to the adjacent carbon, while its size can sterically hinder attack at the same position, creating a delicate balance that determines the reaction's outcome. digitellinc.com

Table 2: Theoretical Analysis of Selectivity in a Silyl-Alkynol Addition Reaction

| Product Isomer | Determining Factors | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Regioisomer A | Electronic preference, less steric hindrance | 18.3 | >95% |

| Regioisomer B | Steric hindrance from silyl group | 24.1 | <5% |

| Stereoisomer (syn) | Lower energy transition state | 18.3 | >95% |

This interactive table demonstrates how computational analysis of transition state energies can predict the selectivity of a chemical reaction.

Computational Insights into Cooperative Catalysis

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is a powerful strategy in modern synthesis. DFT studies are invaluable for dissecting the complex mechanisms of these systems. acs.org In reactions involving silyl-alkynols, a dual catalytic system might be employed, for instance, one metal activating the alkyne and another activating a coupling partner. acs.org

Computational modeling can reveal the individual roles of each catalyst, the nature of the catalyst-substrate interactions, and how the catalysts communicate. acs.org For example, DFT calculations can elucidate a synergistic mechanism where a Lewis acid catalyst activates the alcohol functionality of the silyl-alkynol, while a transition metal catalyst facilitates the reaction at the silyl-alkyne terminus. These insights are critical for optimizing catalyst combinations and reaction conditions.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Beyond detailed mechanistic studies of specific reactions, quantum chemical calculations are used to establish broader quantitative structure-reactivity relationships (QSRRs). nih.govacs.orgchemrxiv.orgchemrxiv.org By calculating a range of molecular descriptors for a series of related silyl-alkynols, it is possible to build mathematical models that correlate these properties with experimentally observed reactivity. researchgate.net

Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, charge distributions, and steric parameters can quantify the electronic and structural features of the molecules. researchgate.net These descriptors can then be correlated with reaction rates or yields. Such QSRR models enable the prediction of the reactivity of new, untested silyl-alkynols, thereby accelerating the discovery of substrates with desired chemical properties. nih.govacs.orgchemrxiv.orgchemrxiv.org

Integration of Theoretical Predictions with Experimental Observations

The ultimate validation of computational models comes from their ability to accurately reproduce and predict experimental results. acs.org In the study of silyl-alkynol reactivity, there is a strong synergy between theoretical predictions and laboratory experiments. acs.org Computational studies often propose detailed reaction mechanisms that can be tested experimentally through kinetic studies, isotopic labeling, or the synthesis and characterization of proposed intermediates. acs.org

Conversely, unexpected experimental outcomes can prompt computational investigations to uncover new reaction pathways. For instance, if a reaction of this compound yields an unexpected product, DFT calculations can be employed to explore various plausible mechanisms, including those involving radical pathways or rearrangements, to explain the observation. acs.org This iterative process of prediction and verification is a powerful paradigm for advancing the understanding of chemical reactivity.

Emerging Research Directions and Future Prospects for 7 Trimethylsilyl Hept 6 Yn 2 Ol

Development of Novel Catalytic Systems for Enhanced Transformations

The development of innovative catalytic systems is central to unlocking the full potential of 7-(trimethylsilyl)hept-6-yn-2-ol. Current research is geared towards moving beyond traditional metal catalysts to embrace more sustainable and efficient alternatives.

Biocatalysis and organocatalysis are at the forefront of green chemistry, offering mild and selective transformations. In the context of silyl-alkynols, these fields present exciting opportunities. Lipases are widely used for the kinetic resolution of racemic alcohols, including propargylic alcohols, through esterification or hydrolysis reactions. mdpi.com This enzymatic approach could be applied to resolve racemic this compound, providing access to enantiomerically pure forms of this compound and its derivatives. The dynamic kinetic resolution of propargylic alcohols, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has been successfully achieved using vanadium-based catalysts alongside lipases, offering high yields of the desired stereoisomer. mdpi.com

Organocatalysis has also emerged as a powerful tool in silicon chemistry. Chiral imidazole-containing catalysts have been successfully employed in the organocatalytic synthesis of Si-stereogenic compounds through the desymmetrization of prochiral silanediols. acs.orgnih.gov These catalysts operate through hydrogen-bonding interactions, creating a chiral environment that facilitates enantioselective silylation. acs.orgnih.gov The development of organocatalysts for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers and silacycles further underscores the potential of this metal-free approach. researchgate.netmpg.de Future research will likely focus on designing specific organocatalysts for the stereoselective functionalization of the hydroxyl group in silyl-alkynols like this compound.